COH34

Description

Properties

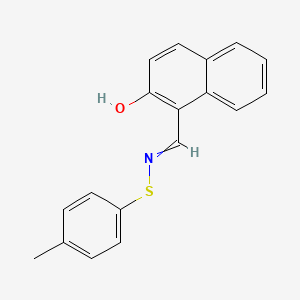

Molecular Formula |

C18H15NOS |

|---|---|

Molecular Weight |

293.4 g/mol |

IUPAC Name |

1-[(4-methylphenyl)sulfanyliminomethyl]naphthalen-2-ol |

InChI |

InChI=1S/C18H15NOS/c1-13-6-9-15(10-7-13)21-19-12-17-16-5-3-2-4-14(16)8-11-18(17)20/h2-12,20H,1H3 |

InChI Key |

SFUAIBHPGDRCFL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)SN=CC2=C(C=CC3=CC=CC=C32)O |

Origin of Product |

United States |

Foundational & Exploratory

COH34: A Deep Dive into its Mechanism of Action as a Potent PARG Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

COH34 is a novel, potent, and specific small-molecule inhibitor of poly(ADP-ribose) glycohydrolase (PARG). This technical guide elucidates the core mechanism of action of this compound, its impact on cellular DNA damage response pathways, and its potential as a therapeutic agent, particularly in the context of cancers with deficiencies in DNA repair and those resistant to PARP inhibitors. This document provides a comprehensive overview of the quantitative data, experimental methodologies, and the intricate signaling pathways governed by this compound's activity.

Introduction

Poly(ADP-ribosyl)ation (PARylation) is a critical post-translational modification involved in a myriad of cellular processes, most notably the DNA damage response (DDR). This process is dynamically regulated by the opposing actions of poly(ADP-ribose) polymerases (PARPs), which synthesize poly(ADP-ribose) (PAR) chains on target proteins, and poly(ADP-ribose) glycohydrolase (PARG), the primary enzyme responsible for their degradation. The inhibition of PARP has emerged as a successful clinical strategy for treating cancers with homologous recombination deficiencies, such as those with BRCA mutations. However, the development of resistance to PARP inhibitors necessitates the exploration of alternative therapeutic targets within the DDR pathway. This compound, by targeting the dePARylation activity of PARG, presents a promising alternative and complementary therapeutic strategy.

Core Mechanism of Action

This compound exerts its biological effects through the specific and potent inhibition of PARG. It binds directly to the catalytic domain of PARG, effectively blocking its enzymatic activity.[1][2][3][4] This inhibition leads to the sustained accumulation of PAR chains at sites of DNA damage. The prolonged PARylation has a profound impact on the DNA repair machinery, leading to the "trapping" of DNA repair factors at the lesion sites.[1][2][3] This trapping phenomenon prevents the completion of the DNA repair process, ultimately inducing synthetic lethality in cancer cells that have underlying defects in other DNA repair pathways.[1][3]

Signaling Pathway of this compound Action

The following diagram illustrates the central role of this compound in the DNA damage response pathway.

Caption: Mechanism of this compound in the DNA damage response pathway.

Quantitative Data

The potency and specificity of this compound have been characterized through various in vitro and in vivo studies. The key quantitative metrics are summarized in the tables below.

Table 1: In Vitro Efficacy of this compound

| Parameter | Value | Description |

| IC50 | 0.37 nM | The half maximal inhibitory concentration against PARG enzyme activity.[1][2][4][5] |

| Kd | 0.547 µM | The dissociation constant for the binding of this compound to the catalytic domain of PARG.[1][2][4] |

Table 2: In Vivo Experimental Parameters

| Parameter | Value | Cell Lines | Model |

| Dosage | 10 mg/kg | N/A | Mouse Toxicity Assay[5] |

| Dosage | 20 mg/kg | SYr12, PEO-1, HCC1395, HCC1937 | Xenograft Mouse Models[5] |

Experimental Protocols

The elucidation of this compound's mechanism of action has been supported by a series of key experiments. The methodologies for these are detailed below.

In Vitro PARG Inhibition Assay

This assay quantifies the inhibitory effect of this compound on PARG activity.

Methodology:

-

PARylation Reaction: Recombinant PARP enzyme is incubated with NAD+ to generate PAR chains on a protein substrate.

-

PARG Digestion: The PARylated substrate is then incubated with recombinant PARG enzyme in the presence of varying concentrations of this compound.

-

Detection: The remaining PAR levels are measured, typically by dot blotting using an anti-PAR antibody.

-

Data Analysis: The intensity of the dots is quantified, and the IC50 value is calculated from the dose-response curve.

Caption: Workflow for the in vitro PARG inhibition assay.

Cellular PAR Level Analysis

This experiment assesses the ability of this compound to inhibit PARG within a cellular context.

Methodology:

-

Cell Culture: Human cell lines (e.g., HCT116) are cultured under standard conditions.[6]

-

Treatment: Cells are pre-treated with a specific concentration of this compound (e.g., 0.1 µM) for a defined period (e.g., 1 hour).[6]

-

DNA Damage Induction: DNA damage is induced using an agent like hydrogen peroxide (H2O2).[6]

-

Lysis and Detection: Cells are lysed at various time points post-damage induction, and total PAR levels are measured by dot blotting or immunofluorescence.[6]

In Vivo Xenograft Studies

These studies evaluate the anti-tumor efficacy of this compound in animal models.

Methodology:

-

Tumor Implantation: Human cancer cells with known DNA repair defects (e.g., BRCA-mutant) are subcutaneously injected into immunocompromised mice (e.g., NSG mice).[5]

-

Treatment Administration: Once tumors reach a specified volume, mice are treated with this compound (e.g., 20 mg/kg, intraperitoneal injection, daily) or a vehicle control.[5]

-

Tumor Growth Monitoring: Tumor volume is measured regularly throughout the treatment period.

-

Endpoint Analysis: At the end of the study, tumors are excised for pharmacodynamic analysis, including PAR levels and markers of apoptosis (e.g., cleaved caspase-3, TUNEL staining).[5]

Therapeutic Implications and Future Directions

The potent and specific inhibition of PARG by this compound holds significant therapeutic promise.

-

Overcoming PARP Inhibitor Resistance: this compound has demonstrated efficacy in killing cancer cells that have developed resistance to PARP inhibitors.[2][3]

-

Synthetic Lethality: It induces lethality in cancer cells with inherent DNA repair defects, such as those with BRCA1/2 mutations.[5][6]

-

Combination Therapies: this compound can sensitize tumor cells to other DNA-damaging agents, including topoisomerase inhibitors and alkylating agents, suggesting its potential in combination chemotherapy regimens.[3]

Future research will likely focus on the clinical translation of this compound, including formal toxicology studies, pharmacokinetic and pharmacodynamic profiling in more advanced preclinical models, and ultimately, clinical trials in patient populations with DNA repair-deficient and PARP inhibitor-resistant cancers. The continued investigation into the broader roles of PARG in cellular biology may also unveil new therapeutic opportunities for this compound and similar molecules.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. COH-34 | poly(ADP-ribose) glycohydrolase (PARG) inhibitor | 906439-72-3 | InvivoChem [invivochem.com]

- 3. Targeting dePARylation selectively suppresses DNA repair-defective and PARP inhibitor-resistant malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

COH34: A Novel PARG Inhibitor Disrupting the DNA Damage Response for Cancer Therapy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The DNA damage response (DDR) is a complex network of signaling pathways essential for maintaining genomic integrity. A key process within the DDR is poly(ADP-ribosyl)ation (PARylation), a post-translational modification of proteins mediated by poly(ADP-ribose) polymerases (PARPs). This modification is dynamically reversed by poly(ADP-ribose) glycohydrolase (PARG). While PARP inhibitors have emerged as a successful class of anti-cancer agents, the therapeutic potential of targeting the dePARylation process is an area of growing interest. This technical guide focuses on COH34, a novel and potent small molecule inhibitor of PARG. We will delve into the molecular mechanism of this compound, its role in various DNA damage response pathways, and its potential as a therapeutic agent, particularly in cancers with deficiencies in DNA repair and those resistant to PARP inhibitors. This document provides a comprehensive overview of the quantitative data, detailed experimental protocols, and the intricate signaling pathways involving this compound.

Introduction to this compound and its Mechanism of Action

This compound is a small molecule that has been identified as a highly potent and specific inhibitor of poly(ADP-ribose) glycohydrolase (PARG), the primary enzyme responsible for dePARylation in cells.[1] By binding to the catalytic domain of PARG, this compound effectively blocks the hydrolysis of poly(ADP-ribose) (PAR) chains from target proteins.[2][3] This inhibition leads to the prolonged persistence of PARylation at sites of DNA damage.

The accumulation of PAR chains at DNA lesions serves as a scaffold for the recruitment of various DNA repair factors. The sustained PARylation caused by this compound "traps" these essential repair proteins, preventing their timely release and the subsequent steps of DNA repair.[1] This trapping mechanism disrupts multiple DNA repair pathways, including base excision repair (BER), single-strand break (SSB) repair, and double-strand break (DSB) repair pathways such as homologous recombination (HR) and non-homologous end joining (c-NHEJ and a-NHEJ).[4][5] The impairment of these critical repair processes leads to the accumulation of unresolved DNA damage, ultimately inducing lethality in cancer cells, particularly those with pre-existing DNA repair defects.

Quantitative Data on this compound Activity

The potency and specificity of this compound have been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

| Parameter | Value | Description | Reference |

| IC50 | 0.37 nM | The half maximal inhibitory concentration against PARG enzyme activity in vitro.[1][5][6] | [1][5][6] |

| Kd | 0.547 µM | The equilibrium dissociation constant for the binding of this compound to the catalytic domain of PARG.[2][3] | [2][3] |

| In vivo half-life | ~3.9 hours | The terminal half-life of this compound determined in mice after intraperitoneal administration.[4] | [4] |

Table 1: In Vitro and In Vivo Potency of this compound.

| Cell Line | Genotype | EC50 (µM) | Description | Reference |

| SYr12 | BRCA1-mutant, olaparib-resistant ovarian cancer | 1.98 | Demonstrates this compound efficacy in PARP inhibitor-resistant cells.[6] | [6] |

| HCC1395 | BRCA1-mutant triple-negative breast cancer (TNBC) | - | Sensitive to this compound treatment.[4] | [4] |

| HCC1937 | BRCA1-mutant TNBC, olaparib-resistant | - | Hypersensitive to this compound treatment.[4] | [4] |

| PEO-1 | BRCA2-mutant ovarian cancer | - | Sensitive to this compound treatment.[7] | [7] |

| UWB1.289 | BRCA1-mutant ovarian cancer | - | Sensitive to this compound treatment.[7] | [7] |

Table 2: Efficacy of this compound in Various Cancer Cell Lines. (Note: Specific EC50 values for all cell lines were not consistently available in the provided search results).

This compound in DNA Damage Response Signaling Pathways

The inhibitory action of this compound on PARG has profound effects on the signaling cascades that constitute the DNA damage response. By prolonging PARylation, this compound prevents the timely resolution of DNA lesions, leading to the activation of downstream damage signaling and, in cancer cells with compromised repair pathways, apoptosis.

Trapping of DNA Repair Factors

Upon DNA damage, PARP1 is rapidly activated and synthesizes PAR chains on itself and other acceptor proteins. This PARylation signal recruits a host of DNA repair factors to the site of damage. Under normal conditions, PARG hydrolyzes these PAR chains, allowing the release of the repair factors and the progression of the repair process. This compound disrupts this cycle.

References

- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ch.promega.com [ch.promega.com]

- 3. kumc.edu [kumc.edu]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. promega.com [promega.com]

- 6. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]

- 7. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]

Structural Analysis of COH34 Binding to Poly(ADP-ribose) Glycohydrolase (PARG): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural and functional interactions between the potent and specific inhibitor COH34 and its target, Poly(ADP-ribose) glycohydrolase (PARG). Understanding this interaction is pivotal for the development of novel cancer therapeutics, particularly for malignancies resistant to conventional treatments like PARP inhibitors.

Quantitative Analysis of this compound-PARG Binding

The binding affinity and inhibitory concentration of this compound have been quantitatively characterized through various biochemical and cellular assays. The data underscores the high potency and specificity of this compound for PARG.

| Parameter | Value | Cell Line/System | Reference |

| IC50 | 0.37 nM | In vitro PARG enzymatic assay | [1][2][3] |

| Kd (Wild-Type PARG) | 0.547 µM | Isothermal Titration Calorimetry (ITC) with PARG catalytic domain | [1][2][4] |

| Kd (N869A Mutant PARG) | ~64.37 µM | Isothermal Titration Calorimetry (ITC) | [4] |

| EC50 (WST-8 Assay) | 8.3 ± 2.8 µM | HCT116 | [5] |

| EC50 (WST-8 Assay) | 8.2 ± 2.2 µM | HCT116RPDD (PDD00017273-resistant) | [5] |

| EC50 (Colony Formation) | 6.1 ± 0.9 µM | HCT116 | [5] |

| EC50 (Colony Formation) | 5.3 ± 0.1 µM | HCT116RPDD (PDD00017273-resistant) | [5] |

Structural Insights into the this compound-PARG Interaction

Docking analyses based on the crystal structure of PARG (PDB: 4BLI) reveal that this compound fits into the catalytic pocket of the enzyme.[4] The proposed binding mode suggests the formation of hydrogen bonds between this compound and key residues within the active site. Specifically, the nitrogen and sulfur atoms of this compound are predicted to form hydrogen bonds with asparagine 869 (Asn 869), while the hydroxyl group of this compound may interact with the backbone of phenylalanine 900 (Phe 900).[4]

The critical role of Asn 869 in this interaction was validated through site-directed mutagenesis. An N869A mutant of PARG demonstrated a significantly reduced binding affinity for this compound, with a dissociation constant (Kd) of approximately 64.37 µM, a more than 100-fold increase compared to the wild-type enzyme.[4] While the N869A mutant retained its enzymatic activity, it was no longer susceptible to inhibition by this compound at a concentration of 10 nM.[4] This highlights the pivotal role of the Asn 869 residue in mediating the binding and inhibitory action of this compound.

Experimental Protocols

Isothermal Titration Calorimetry (ITC)

To determine the binding affinity between this compound and the PARG catalytic domain, Isothermal Titration Calorimetry (ITC) was employed.[4]

-

Protein Preparation: The recombinant catalytic domain of PARG (residues 451-976) was purified.

-

Sample Preparation: A solution of the purified PARG catalytic domain was placed in the sample cell of a Nano ITC instrument. This compound was prepared in a compatible buffer and loaded into the titration syringe.

-

Titration: The titration of this compound into the protein solution was performed at 25°C.

-

Data Analysis: The heat changes upon each injection of this compound were measured to generate a binding isotherm. The data was fitted to an equilibrium-binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

PAR Digestion Assay (Dot Blot)

The enzymatic activity of PARG and its inhibition by this compound were assessed using a PAR digestion assay followed by dot blotting.[4][6]

-

Reaction Setup: Poly(ADP-ribose) (PAR) was incubated with recombinant PARG in the presence or absence of this compound at varying concentrations.

-

Incubation: The reaction mixtures were incubated to allow for PAR hydrolysis by PARG.

-

Dot Blotting: The reaction products were spotted onto a nitrocellulose membrane.

-

Immunodetection: The membrane was blocked and then incubated with an anti-PAR antibody to detect the remaining PAR.

-

Analysis: The signal intensity of the dots was quantified to determine the extent of PARG activity and its inhibition by this compound. The IC50 value was calculated from a dose-response curve.

In Vivo Xenograft Studies

The anti-tumor activity of this compound was evaluated in xenograft mouse cancer models.[2][7]

-

Cell Implantation: Human cancer cells (e.g., BRCA-mutant or PARP inhibitor-resistant cell lines) were subcutaneously injected into immunocompromised mice (e.g., NSG mice).

-

Tumor Growth: Tumors were allowed to grow to a palpable size.

-

Treatment: Mice were randomized into treatment and vehicle control groups. This compound was administered, typically via intraperitoneal injection, at a specified dose and schedule.

-

Monitoring: Tumor volume and body weight of the mice were measured regularly.

-

Endpoint Analysis: At the end of the study, tumors were excised for further analysis, such as Western blotting for pharmacodynamic markers (e.g., γ-H2AX, cleaved caspase-3) and immunohistochemistry for markers of apoptosis.[7]

Signaling Pathways and Mechanism of Action

This compound exerts its anti-cancer effects by inhibiting PARG, which leads to the accumulation of PAR at sites of DNA damage. This prolonged PARylation traps DNA repair factors, thereby disrupting the DNA damage response (DDR).[1][8] This mechanism is particularly effective in cancer cells with pre-existing DNA repair defects, such as mutations in BRCA1 or BRCA2, leading to a synthetic lethal interaction.[9][10]

The inhibition of PARG by this compound impacts several key DNA repair pathways, including single-strand break repair (SSB), canonical non-homologous end joining (c-NHEJ), alternative NHEJ (a-NHEJ), and homologous recombination (HR).[9] By disrupting these pathways, this compound enhances the efficacy of DNA-damaging agents and can overcome resistance to PARP inhibitors.[8][9]

Caption: Mechanism of action of this compound in inhibiting PARG and inducing synthetic lethality.

Caption: Workflow for determining this compound-PARG binding affinity using Isothermal Titration Calorimetry.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. COH-34 | poly(ADP-ribose) glycohydrolase (PARG) inhibitor | 906439-72-3 | InvivoChem [invivochem.com]

- 3. selleckchem.com [selleckchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Genomic and biological aspects of resistance to selective poly(ADP‐ribose) glycohydrolase inhibitor PDD00017273 in human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Targeting dePARylation selectively suppresses DNA repair-defective and PARP inhibitor-resistant malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. PARP and PARG inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Potency and IC50 of COH34: A Technical Guide

This technical guide provides an in-depth overview of the in vitro potency and IC50 value of COH34, a potent and specific inhibitor of poly(ADP-ribose) glycohydrolase (PARG). This document is intended for researchers, scientists, and drug development professionals interested in the mechanism and application of this compound in cancer therapy and DNA damage response research.

Quantitative Data Summary

This compound demonstrates high potency and specific binding to its target, PARG. The key quantitative metrics for its in vitro activity are summarized below.

| Parameter | Value | Target | Notes |

| IC50 | 0.37 nM | PARG | The half-maximal inhibitory concentration, indicating high potency.[1][2][3][4][5] |

| Kd | 0.547 µM | Catalytic Domain of PARG | The dissociation constant, indicating strong binding affinity to the enzyme's active site.[1][2][5] |

Mechanism of Action

This compound functions as a highly potent and specific inhibitor of poly(ADP-ribose) glycohydrolase (PARG), the primary enzyme responsible for the catabolism of poly(ADP-ribose) (PAR) chains.[1][2][4][6] By binding to the catalytic domain of PARG, this compound prevents the hydrolysis of PAR, leading to its accumulation at sites of DNA damage.[1][3][6] This prolonged PARylation traps DNA repair factors at the lesions, disrupting the repair of both single-strand breaks (SSBs) and double-strand breaks (DSBs).[3][7] This mechanism of action makes this compound particularly effective in inducing lethality in cancer cells with existing DNA repair defects and in overcoming resistance to PARP inhibitors.[1][2][6]

Signaling Pathway

This compound's inhibition of PARG directly impacts the DNA Damage Response (DDR) pathway. Upon DNA damage, PARP enzymes synthesize PAR chains on various proteins to recruit DNA repair machinery. PARG normally reverses this process, allowing the repair factors to cycle off and complete the repair. By inhibiting PARG, this compound sustains the PAR signal, which affects multiple DNA repair pathways including Base Excision Repair (BER), Homologous Recombination (HR), and Non-Homologous End Joining (NHEJ).[3][7][8]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. COH-34 | poly(ADP-ribose) glycohydrolase (PARG) inhibitor | 906439-72-3 | InvivoChem [invivochem.com]

- 3. Prospects for PARG inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. selleck.co.jp [selleck.co.jp]

- 6. Targeting dePARylation selectively suppresses DNA repair-defective and PARP inhibitor-resistant malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

COH34: A Technical Guide to a Novel PARG Inhibitor for Cancer Therapy

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of COH34, a potent and specific small-molecule inhibitor of poly(ADP-ribose) glycohydrolase (PARG). This compound was identified from the National Cancer Institute (NCI) database and has demonstrated significant potential as a therapeutic agent, particularly for cancers with DNA repair defects and those resistant to PARP inhibitors.[1][2] This guide details the discovery, mechanism of action, and synthesis of this compound, along with its biological effects and relevant experimental protocols. All quantitative data are presented in structured tables, and key signaling pathways and experimental workflows are visualized using diagrams.

Discovery and Synthesis

This compound (also known as NSC191252) was identified through a computational screening approach called site-moiety mapping (siMMap) of the NCI Developmental Therapeutics Program library.[3] This method aimed to find small molecules that could fit into the catalytic site of PARG. Out of numerous candidates, this compound emerged as a highly potent inhibitor.[3]

While the initial discovery was computational, the compound was subsequently resynthesized for experimental validation.[3] The chemical name for this compound is 1-[(E)-(4-methylphenyl)sulfanyliminomethyl]naphthalen-2-ol.[2]

Note: A detailed, step-by-step chemical synthesis protocol for this compound is not publicly available in the reviewed literature. The compound was resynthesized by a commercial entity (WuXi AppTec) for research purposes.[3]

Mechanism of Action

This compound exerts its biological effects by specifically inhibiting the enzymatic activity of PARG, the primary enzyme responsible for the degradation of poly(ADP-ribose) (PAR) chains.[1][4] PARylation is a critical post-translational modification involved in various cellular processes, most notably DNA damage repair.

The inhibition of PARG by this compound leads to the following key events:

-

Prolonged PARylation: At sites of DNA damage, the PAR chains synthesized by PARP enzymes are not efficiently removed.[1]

-

Trapping of DNA Repair Factors: The sustained PARylation traps DNA repair proteins, such as XRCC1, at the damage sites for an extended period.[5]

-

Impairment of DNA Repair: This "trapping" mechanism disrupts the coordinated process of DNA repair, including single-strand break (SSB) and double-strand break (DSB) repair pathways like homologous recombination (HR), canonical non-homologous end joining (c-NHEJ), and alternative non-homologous end joining (a-NHEJ).[3][6]

-

Induction of Cell Death: In cancer cells with existing DNA repair deficiencies (e.g., BRCA mutations), the further impairment of DNA repair by this compound leads to synthetic lethality and apoptosis.[1] Notably, this compound is also effective against cancer cells that have developed resistance to PARP inhibitors.[1]

The following diagram illustrates the proposed signaling pathway affected by this compound:

References

- 1. Targeting dePARylation selectively suppresses DNA repair-defective and PARP inhibitor-resistant malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. COH-34 | poly(ADP-ribose) glycohydrolase (PARG) inhibitor | 906439-72-3 | InvivoChem [invivochem.com]

- 3. researchgate.net [researchgate.net]

- 4. The inhibition of PARG attenuates DNA repair in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide: The Effect of the PARG Inhibitor COH34 on Cellular PARylation Levels

Executive Summary

Poly(ADP-ribosyl)ation (PARylation) is a critical post-translational modification pivotal to the DNA Damage Response (DDR). While Poly(ADP-ribose) Polymerase (PARP) enzymes synthesize PAR chains on target proteins, Poly(ADP-ribose) Glycohydrolase (PARG) is the primary enzyme responsible for their catabolism, a process known as dePARylation. The dynamic balance between PARP and PARG activity is essential for genomic stability. This document provides a technical overview of this compound, a potent and specific small molecule inhibitor of PARG. Unlike PARP inhibitors (PARPi) which block PAR synthesis, this compound prevents PAR degradation, leading to a significant increase and prolongation of PARylation levels within cells. This hyper-PARylated state traps DNA repair factors at damage sites, disrupting DNA repair and inducing synthetic lethality in cancers with underlying DNA repair defects. This guide details the mechanism of action of this compound, presents its quantitative effects, outlines key experimental protocols for its study, and illustrates its impact on cellular signaling pathways.

The PARylation-dePARylation Cycle and this compound's Mechanism of Action

In response to DNA damage, PARP1 is rapidly recruited to lesions and synthesizes long, branched chains of poly(ADP-ribose) on itself and other acceptor proteins, including histones and DNA repair factors like XRCC1.[1][2] This PARylation event serves as a scaffold to recruit additional DNA repair machinery.[2] The process is transient; PARG quickly hydrolyzes these PAR chains to allow the repair process to proceed and complete.[2]

This compound is a potent small molecule that specifically inhibits the enzymatic activity of PARG.[3][4] It binds directly to the catalytic domain of PARG, preventing the breakdown of PAR chains.[3][4] The consequence is not the absence of PARylation, but rather its sustained accumulation at sites of DNA damage. This prolonged PARylation signal effectively "traps" PAR-binding DNA repair factors, preventing their release and stalling the repair process, which ultimately leads to the accumulation of unresolved DNA lesions.[3][5]

Quantitative Data Presentation

This compound demonstrates high potency for PARG in both enzymatic and cellular contexts. Its inhibitory activity has been quantified through various assays, establishing it as a sub-nanomolar inhibitor.

Table 1: In Vitro and Cellular Activity of this compound

| Parameter | Value | Assay Type | Source |

| IC₅₀ | 0.37 nM | In vitro PARG enzymatic assay (PARylation digestion) | [4][6][7] |

| Kd | 0.547 µM | Isothermal Titration Calorimetry (ITC) with PARG catalytic domain | [4][7] |

| Cellular PARylation | ~10-fold increase | Dot blot analysis in HCT116 cells (100 nM this compound + H₂O₂) | [6] |

| PAR Signal Duration | > 30 minutes | Immunofluorescence in U2OS cells post-laser damage | [5] |

Experimental Protocols

To assess the effect of this compound on cellular PARylation, immunofluorescence is a standard and effective method. It allows for the direct visualization and quantification of PAR accumulation at sites of DNA damage.

Protocol: Immunofluorescence for Detecting Cellular PARylation

1. Cell Culture and Treatment:

-

Plate U2OS or HCT116 cells on glass coverslips and allow them to adhere overnight.

-

Pre-incubate cells with a final concentration of 100 nM this compound (or vehicle control) for 1 hour.

2. DNA Damage Induction:

-

Induce DNA damage. A common method is treatment with 0.5 mM hydrogen peroxide (H₂O₂) for 15 minutes at 37°C.[6]

-

Alternatively, for localized damage, use a 405 nm laser for micro-irradiation on a confocal microscope.[5]

3. Cell Fixation and Permeabilization:

-

Immediately after damage induction, wash cells with ice-cold PBS.

-

Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

-

Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes.

4. Immunostaining:

-

Block non-specific antibody binding with 5% Bovine Serum Albumin (BSA) in PBS for 1 hour.

-

Incubate the coverslips with a primary antibody against PAR (e.g., anti-PAR monoclonal antibody) diluted in 1% BSA/PBS for 1-2 hours at room temperature or overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-mouse IgG) and a nuclear counterstain (e.g., DAPI) for 1 hour at room temperature in the dark.

5. Imaging and Analysis:

-

Wash three times with PBS.

-

Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Acquire images using a confocal or high-resolution fluorescence microscope.

-

Quantify the fluorescence intensity of the PAR signal within the nucleus using image analysis software (e.g., ImageJ/Fiji).

Signaling Pathways and Downstream Effects

The primary consequence of this compound-mediated PARG inhibition is the disruption of DNA repair. By prolonging the PAR signal, this compound traps essential repair factors, such as the single-strand break (SSB) repair scaffold protein XRCC1, at DNA lesions.[5] This prevents the recruitment of downstream enzymes and the resolution of the break. The sustained presence of these protein complexes at damage sites impairs the repair of both SSBs and double-strand breaks (DSBs).[7][8] This impairment leads to genomic instability and can trigger synthetic lethality in cancer cells that have pre-existing defects in other DNA repair pathways, such as those with BRCA1/2 mutations.[6] Furthermore, this compound has demonstrated efficacy in killing PARP inhibitor-resistant cancer cells, offering a promising alternative therapeutic strategy.[3]

Conclusion

This compound is a highly potent and specific inhibitor of PARG that functions by preventing the degradation of poly(ADP-ribose). This leads to a state of hyper-PARylation within the cell, particularly at sites of DNA damage. The resulting sequestration and trapping of essential DNA repair factors stalls the DDR, inducing synthetic lethality in vulnerable cancer cells, including those resistant to PARP inhibitors. The detailed protocols and mechanistic understanding presented here provide a foundation for researchers to further investigate and leverage this compound as a tool to probe the biology of dePARylation and as a potential therapeutic agent in oncology.

References

- 1. PARP and PARG inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting dePARylation selectively suppresses DNA repair-defective and PARP inhibitor-resistant malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

COH34: A Technical Guide to its Role in Genomic Stability and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of COH34, a potent and specific small-molecule inhibitor of Poly(ADP-ribose) Glycohydrolase (PARG). This compound disrupts cellular DNA damage repair (DDR) processes, leading to synthetic lethality in cancer cells with pre-existing DNA repair defects. This document details the mechanism of action of this compound, its impact on genomic stability, and its potential as a therapeutic agent, particularly for cancers resistant to PARP inhibitors. Included are summaries of key quantitative data, detailed experimental protocols for studying this compound, and visualizations of relevant cellular pathways and experimental workflows.

Introduction to this compound and the Role of PARG in Genomic Stability

Genomic stability is paramount for cellular health, and its compromise is a hallmark of cancer. The DNA damage response (DDR) is a complex network of pathways that detects and repairs DNA lesions. Poly(ADP-ribosyl)ation (PARylation), a post-translational modification of proteins, plays a critical role in the DDR. This process is dynamically regulated by two key enzyme families: Poly(ADP-ribose) Polymerases (PARPs), which synthesize poly(ADP-ribose) (PAR) chains on target proteins, and Poly(ADP-ribose) Glycohydrolase (PARG), the primary enzyme responsible for hydrolyzing these PAR chains.[1]

PARG's function is crucial for the timely recruitment and release of DNA repair factors at sites of DNA damage.[1] Inhibition of PARG leads to the accumulation of PAR chains, which in turn traps essential DDR proteins like XRCC1, APLF, and CHFR at the damage site.[2] This "trapping" mechanism prevents the completion of DNA repair, leading to the accumulation of DNA strand breaks and ultimately, cell death.[2][3]

This compound has been identified as a highly potent and specific inhibitor of PARG.[4][5] Its ability to induce lethality in cancer cells with defective DNA repair pathways, including those resistant to PARP inhibitors, makes it a promising candidate for cancer therapy.[3][6]

Mechanism of Action of this compound

This compound exerts its effects by directly binding to the catalytic domain of PARG, thereby inhibiting its enzymatic activity.[3][4] This leads to a prolongation of the PAR signal at DNA lesions. The sustained PARylation traps DNA repair factors, effectively stalling the repair process and leading to the accumulation of unresolved DNA damage, which triggers cell death, particularly in cells with compromised homologous recombination (HR) or other DNA repair pathways.[1][3] This concept is known as synthetic lethality.

Signaling Pathway of this compound-Mediated PARG Inhibition

Caption: this compound inhibits PARG, leading to prolonged PARylation and trapping of DNA repair factors.

Quantitative Data on this compound

The following tables summarize key quantitative parameters related to the activity and efficacy of this compound.

| Parameter | Value | Reference(s) |

| IC₅₀ (PARG) | 0.37 nM | [4][5][6] |

| K_d_ (PARG catalytic domain) | 0.547 µM | [4][6] |

| Binding Stoichiometry (this compound:PARG) | 1:1 | [2] |

Table 1: In Vitro Activity of this compound

| Cell Line Context | Effect of this compound | Reference(s) |

| BRCA-mutant cancer cells | Exhibits synthetic lethality. | [1] |

| PARP inhibitor-resistant cells | Efficiently kills these cells. | [3][4] |

| DNA repair-defective tumors (in vivo) | Shows significant antitumor activity. | [3][6] |

| Combination with DNA-damaging agents (cisplatin, doxorubicin, etc.) | Synergistically enhances cancer cell lethality. | [1][5] |

Table 2: Cellular and In Vivo Efficacy of this compound

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound.

In Vitro PARG Inhibition Assay (Dot Blot)

This assay measures the ability of this compound to inhibit PARG-mediated hydrolysis of PAR chains.

Materials:

-

Recombinant PARG enzyme

-

Poly(ADP-ribose) (PAR) polymer

-

This compound

-

Reaction Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 10 mM MgCl₂, 1 mM DTT)

-

Nitrocellulose membrane

-

Anti-PAR antibody

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Prepare a reaction mixture containing PAR polymer and reaction buffer.

-

Add varying concentrations of this compound to the reaction mixture and pre-incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding recombinant PARG enzyme.

-

Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding SDS-PAGE loading buffer or by heat inactivation.

-

Spot the reaction mixtures onto a nitrocellulose membrane.

-

Allow the spots to dry completely.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Incubate with anti-PAR antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

Isothermal Titration Calorimetry (ITC)

ITC is used to determine the binding affinity (K_d_), stoichiometry (n), and enthalpy (ΔH) of the interaction between this compound and the PARG catalytic domain.

Materials:

-

Purified recombinant PARG catalytic domain

-

This compound

-

ITC buffer (e.g., PBS or Tris buffer, ensure buffer compatibility with both protein and compound)

-

Isothermal titration calorimeter

Procedure:

-

Dialyze the purified PARG catalytic domain against the ITC buffer.

-

Dissolve this compound in the same ITC buffer.

-

Degas both the protein and compound solutions.

-

Load the PARG catalytic domain solution into the sample cell of the calorimeter.

-

Load the this compound solution into the injection syringe.

-

Perform a series of injections of this compound into the sample cell while monitoring the heat change.

-

Analyze the resulting data using the instrument's software to determine the binding parameters.

Cell Viability and Colony Formation Assays

These assays assess the cytotoxic and cytostatic effects of this compound on cancer cell lines.

Materials:

-

Cancer cell lines of interest (e.g., BRCA-mutant, PARPi-resistant)

-

Complete cell culture medium

-

This compound

-

96-well and 6-well plates

-

MTT or other cell viability reagent

-

Crystal violet staining solution

Procedure (Cell Viability):

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for a specified duration (e.g., 72 hours).

-

Add MTT reagent and incubate according to the manufacturer's instructions.

-

Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength.

Procedure (Colony Formation):

-

Seed a low number of cells in 6-well plates.

-

Treat the cells with various concentrations of this compound and incubate for 10-14 days, allowing colonies to form.

-

Fix the colonies with methanol and stain with crystal violet.

-

Count the number of colonies (typically >50 cells).

Immunofluorescence for γ-H2AX Foci

This technique is used to visualize DNA double-strand breaks as a measure of genomic instability induced by this compound.

Materials:

-

Cells grown on coverslips

-

This compound

-

Paraformaldehyde (PFA) for fixation

-

Triton X-100 for permeabilization

-

Blocking buffer (e.g., BSA in PBS)

-

Primary antibody against γ-H2AX

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear counterstaining

-

Fluorescence microscope

Procedure:

-

Treat cells with this compound for the desired time.

-

Fix the cells with 4% PFA.

-

Permeabilize the cells with 0.25% Triton X-100.

-

Block non-specific antibody binding.

-

Incubate with the primary anti-γ-H2AX antibody.

-

Wash and incubate with the fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips and visualize the γ-H2AX foci using a fluorescence microscope.

Xenograft Mouse Model

This in vivo model is used to evaluate the antitumor efficacy of this compound.

Materials:

-

Immunocompromised mice (e.g., NSG mice)

-

Cancer cell line for implantation

-

This compound formulation for in vivo use (e.g., in 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline)

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject cancer cells into the flanks of the mice.

-

Allow tumors to reach a palpable size (e.g., 100 mm³).

-

Randomize mice into control and treatment groups.

-

Administer this compound (e.g., 20 mg/kg daily via intraperitoneal injection) or vehicle control for a specified period (e.g., 14-21 days).

-

Measure tumor volume regularly using calipers.

-

Monitor the body weight and overall health of the mice.

-

At the end of the study, excise the tumors for further analysis (e.g., immunohistochemistry for PAR levels and apoptosis markers).

Visualizations of Experimental Workflows

Workflow for Assessing this compound In Vitro Efficacy

References

- 1. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An assay to measure poly(ADP ribose) glycohydrolase (PARG) activity in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An optimized protocol for patient-derived xenograft in humanized mice to evaluate the role of IL-34 in immunotherapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchtweet.com [researchtweet.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Cellular Landscape of COH34: A Technical Guide to Exploring Targets Beyond PARG

For Immediate Release

DUARTE, Calif. — In the rapidly evolving landscape of targeted cancer therapy, the small molecule COH34 has emerged as a highly potent and specific inhibitor of Poly(ADP-ribose) glycohydrolase (PARG). Its ability to induce lethality in cancer cells with DNA repair defects, particularly those resistant to PARP inhibitors, has positioned it as a promising therapeutic candidate.[1][2] While its on-target efficacy against PARG is well-documented, a comprehensive understanding of its broader cellular interactions is crucial for its clinical development and for anticipating potential mechanisms of resistance or polypharmacology.

This technical guide provides an in-depth exploration of the methodologies available to researchers, scientists, and drug development professionals for identifying and validating cellular targets of this compound beyond its primary target, PARG. As direct evidence of this compound off-targets is not extensively documented, likely due to its high specificity, this document serves as a practical roadmap for conducting such an investigation.

This compound: A Profile of a Specific PARG Inhibitor

This compound was identified from the NCI database as a small molecule that specifically inhibits PARG with nanomolar potency.[1] Its mechanism of action involves binding to the catalytic domain of PARG, which leads to the prolongation of PARylation at sites of DNA damage and the trapping of DNA repair factors.[1][2] This targeted disruption of the DNA damage response is particularly effective in tumors with existing DNA repair deficiencies.

Quantitative Profile of this compound

The known biochemical and cellular parameters of this compound's interaction with PARG are summarized below. This data underscores its potency and specificity, forming the baseline for any off-target investigation.

| Parameter | Value | Target | Assay Type | Reference |

| IC₅₀ | 0.37 nM | PARG | In vitro PARylation digestion assay | [2][3] |

| K_d_ | 0.547 µM | PARG (catalytic domain) | Isothermal Titration Calorimetry (ITC) | [2] |

| Selectivity | Minimal inhibition | PARP1, TARG1 | In vitro inhibition assays | [4] |

The Rationale for Off-Target Exploration

While PARG is a monogenic target, suggesting a lower likelihood of off-target effects compared to broader families of enzymes like PARPs, the possibility of unforeseen interactions remains.[4] A thorough off-target analysis is critical for:

-

Predicting Potential Toxicities: Unintended interactions with other cellular proteins can lead to adverse effects.

-

Understanding Resistance Mechanisms: Off-target effects could contribute to the development of resistance to this compound therapy.

-

Discovering Novel Therapeutic Opportunities: Polypharmacology, where a drug interacts with multiple targets, can sometimes lead to enhanced efficacy or new therapeutic applications.

Experimental Strategies for Off-Target Identification

A multi-pronged approach is recommended to comprehensively map the cellular interactome of this compound. This involves a combination of in vitro biochemical assays and in-cell target engagement studies.

In Vitro Kinase Profiling

Given that kinases are a common class of off-targets for small molecule inhibitors, a broad kinome scan is a logical first step.

This assay is considered a gold standard for its direct measurement of substrate phosphorylation.

-

Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Perform serial dilutions to create a range of concentrations for IC₅₀ determination.

-

Assay Plate Setup: In a 384-well plate, add the purified recombinant kinase, its specific peptide or protein substrate, and [γ-³²P]ATP.

-

Compound Addition: Add the diluted this compound or a vehicle control (DMSO) to the wells.

-

Initiation and Incubation: Initiate the kinase reaction by adding the ATP mixture. Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).

-

Reaction Termination and Substrate Capture: Stop the reaction and spot the reaction mixtures onto phosphocellulose paper. The phosphorylated substrate will bind to the paper, while the unincorporated [γ-³²P]ATP is washed away.

-

Detection and Analysis: Use a phosphorimager to quantify the radioactivity on the filter paper. Calculate the percent inhibition for each this compound concentration and determine the IC₅₀ value for each kinase in the panel.[5][6]

Cellular Target Engagement Assays

Confirming that this compound interacts with a potential off-target within the complex environment of a living cell is a critical validation step.

CETSA assesses target engagement by measuring the change in the thermal stability of a protein upon ligand binding.

-

Cell Culture and Treatment: Culture the chosen cell line to 80-90% confluency. Treat intact cells with various concentrations of this compound or a vehicle control for a specified time (e.g., 1 hour at 37°C).

-

Heat Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) to induce protein denaturation.

-

Cell Lysis and Protein Separation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

-

Protein Quantification and Western Blotting: Collect the supernatant and normalize the protein concentrations. Perform SDS-PAGE and Western blotting using an antibody specific to the putative off-target protein.

-

Data Analysis: Quantify the band intensities at each temperature for both the vehicle and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[7][8][9]

This assay provides a quantitative measure of compound affinity for a target kinase in living cells.

-

Cell Transfection: Co-transfect cells with a vector expressing the kinase of interest fused to NanoLuc® luciferase and a transfection carrier DNA.

-

Cell Plating: Plate the transfected cells into 384-well assay plates and incubate for 24 hours.

-

Tracer and Compound Addition: Add the NanoBRET™ tracer (a fluorescently labeled, cell-permeable ligand for the kinase) and varying concentrations of this compound to the cells.

-

Substrate Addition and Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor. Measure the BRET signal (the ratio of tracer emission to NanoLuc® emission) using a luminometer.

-

Data Analysis: A decrease in the BRET signal with increasing concentrations of this compound indicates competitive displacement of the tracer. The data is used to calculate the intracellular IC₅₀ of this compound for the target kinase.[10][11][12]

Unbiased Proteome-Wide Approaches

To discover entirely novel and unexpected targets, unbiased methods that do not rely on pre-existing hypotheses are invaluable.

This technique identifies proteins from a cell lysate that bind to an immobilized form of the drug.

-

This compound Immobilization: Synthesize a derivative of this compound with a linker suitable for conjugation to affinity beads (e.g., sepharose beads).

-

Cell Lysis and Lysate Preparation: Prepare a native cell lysate from the cell line of interest.

-

Affinity Capture: Incubate the cell lysate with the this compound-conjugated beads. As a control, incubate the lysate with unconjugated beads or with beads plus an excess of free this compound to identify non-specific binders.

-

Washing: Wash the beads extensively to remove non-specifically bound proteins.

-

Elution and Protein Digestion: Elute the bound proteins from the beads and digest them into peptides using trypsin.

-

LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the captured proteins.

-

Data Analysis: Compare the proteins identified from the this compound-beads to the control beads to identify specific interactors.

Validating and Characterizing Off-Target Interactions

Once putative off-targets are identified, their interaction with this compound must be biophysically validated and the functional consequences of this interaction explored.

Experimental Protocol: Isothermal Titration Calorimetry (ITC)

ITC provides a complete thermodynamic profile of the binding interaction, including the dissociation constant (K_d_), stoichiometry (n), and enthalpy (ΔH).

-

Sample Preparation: Prepare purified protein of the putative off-target and a solution of this compound in the same matched buffer.

-

ITC Experiment: Load the protein into the sample cell of the calorimeter and this compound into the titration syringe.

-

Titration: Perform a series of small injections of this compound into the protein solution. The heat change upon each injection is measured.

-

Data Analysis: Integrate the heat-change peaks and plot them against the molar ratio of this compound to the protein. Fit the resulting isotherm to a binding model to determine K_d_, n, and ΔH.[13][14][15]

Potential Signaling Pathways for Investigation

Inhibition of PARG by this compound profoundly affects the DNA Damage Response (DDR). Therefore, any investigation into off-target effects should also consider proteins within or connected to this network.

Beyond the canonical DDR pathway, PARG has been implicated in other cellular processes, such as S phase progression and the response to replication stress.[16] Investigating the effects of this compound on key proteins in these pathways could reveal novel cellular consequences of PARG inhibition or point towards previously unidentified off-targets.

Conclusion

This compound represents a highly promising, specific inhibitor of PARG with significant potential in oncology. While its primary mechanism of action is well-defined, a thorough investigation of its off-target profile is a necessary step in its preclinical and clinical development. The experimental strategies outlined in this guide provide a comprehensive framework for undertaking such an investigation. By employing a combination of in vitro screening, cellular target engagement assays, and unbiased proteomics, researchers can build a complete picture of the cellular interactome of this compound, ensuring its safe and effective translation to the clinic.

References

- 1. Targeting dePARylation selectively suppresses DNA repair-defective and PARP inhibitor-resistant malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.com]

- 11. NanoBRET® TE Intracellular Kinase Assays [worldwide.promega.com]

- 12. NanoBRET™ Target Engagement Intracellular Kinase Assay, Nonbinding Surface Format Technical Manual [promega.jp]

- 13. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]

- 15. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 16. pnas.org [pnas.org]

Methodological & Application

COH34: Application Notes and Protocols for Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

COH34 is a potent and specific small-molecule inhibitor of poly(ADP-ribose) glycohydrolase (PARG), a key enzyme in the DNA damage response (DDR) pathway.[1][2] With a nanomolar potency (IC50 = 0.37 nM), this compound effectively blocks the removal of poly(ADP-ribose) (PAR) chains from proteins at sites of DNA damage.[1][2] This leads to the prolonged retention of PAR-binding DNA repair factors, such as XRCC1, at DNA lesions, thereby disrupting the repair of both single-strand breaks (SSBs) and double-strand breaks (DSBs).[3][4][5] This mechanism of action makes this compound a valuable tool for studying DNA repair pathways and a potential therapeutic agent for cancers with deficiencies in DNA repair, including those resistant to PARP inhibitors.[1][6]

These application notes provide detailed protocols for utilizing this compound in various cell culture experiments to probe its effects on cell viability, apoptosis, and DNA damage signaling.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound activity from in vitro and in vivo studies.

Table 1: In Vitro Efficacy of this compound

| Parameter | Value | Target/Cell Line | Reference |

| IC50 | 0.37 nM | PARG | [1][2] |

| Kd | 0.547 µM | PARG Catalytic Domain | [2] |

| EC50 | 0.625 - 20 µM | Panel of Triple-Negative Breast Cancer (TNBC) cell lines | [7] |

Table 2: In Vivo Experimental Parameters for this compound

| Parameter | Value | Animal Model | Reference |

| Dosage | 10 mg/kg, 20 mg/kg | Xenograft mouse models | [4] |

| Administration | Intraperitoneal injection | Xenograft mouse models | [4] |

| Treatment Duration | 10 - 14 days | Xenograft mouse models | [4] |

Signaling Pathway

This compound's mechanism of action is centered on the inhibition of PARG within the DNA damage response pathway. The following diagram illustrates the key steps affected by this compound.

Caption: Mechanism of this compound action on the DNA damage response pathway.

Experimental Protocols

Cell Viability and Colony Formation Assays

A. CellTiter-Glo® Luminescent Cell Viability Assay

This assay determines the number of viable cells in culture based on the quantification of ATP.

Protocol:

-

Seed cells in an opaque-walled 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of culture medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

Prepare a serial dilution of this compound in culture medium. It is recommended to start with a concentration range of 0.1 µM to 50 µM.

-

Add the desired concentrations of this compound or vehicle control to the wells.

-

Incubate for the desired treatment period (e.g., 72 hours).[6]

-

Equilibrate the plate to room temperature for approximately 30 minutes.[8][9]

-

Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[8][9]

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[8][9]

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[8][9]

-

Measure luminescence using a plate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

B. Crystal Violet Colony Formation Assay

This assay assesses the long-term effects of a compound on the ability of single cells to form colonies.

Protocol:

-

Seed cells in 6-well plates at a low density (e.g., 500-1000 cells per well).

-

Allow cells to attach overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0.5 µM to 20 µM) or vehicle control.[7]

-

Incubate the plates for 10-14 days, replacing the medium with freshly prepared this compound or vehicle every 2-3 days.[7]

-

After the incubation period, wash the colonies with phosphate-buffered saline (PBS).

-

Fix the colonies with 4% paraformaldehyde for 15 minutes at room temperature.

-

Remove the fixative and stain the colonies with 0.5% crystal violet solution for 20-30 minutes.

-

Gently wash the plates with water to remove excess stain and allow them to air dry.

-

Count the number of colonies (typically defined as a cluster of >50 cells) manually or using an automated colony counter.

Western Blotting for DNA Damage and Apoptosis Markers

This protocol describes the detection of γ-H2AX (a marker of DNA double-strand breaks) and cleaved PARP1 (a marker of apoptosis).

Protocol:

-

Seed cells in 6-well plates and treat with this compound (e.g., 5 µM for 48-72 hours) or a positive control for DNA damage (e.g., etoposide).

-

Harvest the cells and wash with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.

-

Separate the proteins by SDS-PAGE on a 10-15% polyacrylamide gel.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against γ-H2AX and cleaved PARP1 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Seed cells in 6-well plates and treat with this compound (e.g., 5 µM for 72 hours) or vehicle control.[7]

-

Harvest both adherent and floating cells and pellet them by centrifugation.

-

Wash the cells once with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of FITC-conjugated Annexin V to 100 µL of the cell suspension.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 5 µL of Propidium Iodide (PI) staining solution.

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the samples by flow cytometry within 1 hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Experimental Workflows

The following diagrams illustrate the workflows for the described experimental protocols.

Caption: Workflow for the CellTiter-Glo® cell viability assay.

Caption: General workflow for Western blotting.

References

- 1. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]

- 2. tandfonline.com [tandfonline.com]

- 3. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]

- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Targeting dePARylation selectively suppresses DNA repair-defective and PARP inhibitor-resistant malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. promega.com [promega.com]

- 9. ch.promega.com [ch.promega.com]

Application Notes and Protocols for COH34 in a Xenograft Mouse Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

COH34 is a potent and specific small molecule inhibitor of poly(ADP-ribose) glycohydrolase (PARG), a key enzyme in the DNA damage response (DDR) pathway.[1][2][3] With an IC50 of 0.37 nM, this compound effectively binds to the catalytic domain of PARG, leading to prolonged poly(ADP-ribosyl)ation (PARylation) at sites of DNA damage.[1][3] This extended PARylation traps DNA repair factors, ultimately disrupting DNA repair processes and inducing lethality in cancer cells, particularly those with existing DNA repair defects or resistance to PARP inhibitors.[1][2][4] Preclinical studies in xenograft mouse models have demonstrated the anti-tumor activity of this compound, making it a promising therapeutic agent for further investigation.[2][4][5][6]

These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in a xenograft mouse model setting.

Data Presentation

Table 1: In Vitro Potency of this compound

| Parameter | Value | Reference |

| IC50 (PARG inhibition) | 0.37 nM | [1][4][5] |

| Dissociation Constant (Kd) for PARG catalytic domain | 0.547 µM | [1][3][5] |

Table 2: Recommended Dosing and Administration for Xenograft Studies

| Parameter | Details | Reference |

| Animal Model | Female NSG (NOD scid gamma) mice, 8 weeks old | [5] |

| Drug Formulation | This compound dissolved in 30% Solutol in saline | [5] |

| Dosage | 10 mg/kg or 20 mg/kg body weight | [5] |

| Route of Administration | Intraperitoneal (IP) injection | [5] |

| Dosing Schedule | Once daily | [5] |

| Treatment Duration | 10 to 14 days | [5] |

Table 3: Summary of Efficacy in Xenograft Models

| Cell Line | Cancer Type | Mouse Strain | This compound Dose | Treatment Duration | Outcome | Reference |

| SYr12 (Olaparib-resistant) | BRCA1-mutant ovarian cancer | NSG | 20 mg/kg | 2 weeks | Significant tumor growth inhibition | [5] |

| PEO-1 | BRCA2-mutant ovarian cancer | NSG | 20 mg/kg | 2 weeks | Significant tumor growth inhibition | [5] |

| HCC1395 | BRCA-mutant triple-negative breast cancer | NSG | 20 mg/kg | 14 days | Significant tumor growth inhibition | [5] |

| HCC1937 | BRCA-mutant triple-negative breast cancer | NSG | 20 mg/kg | 14 days | Significant tumor growth inhibition | [5] |

Signaling Pathway

The primary mechanism of action of this compound is the inhibition of PARG, which plays a critical role in the DNA damage response. The following diagram illustrates the signaling pathway affected by this compound.

Caption: this compound inhibits PARG, leading to prolonged PARylation and trapping of DNA repair factors.

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Administration

Materials:

-

This compound powder

-

Solutol® HS 15 (30% solution in saline)

-

Sterile saline (0.9% NaCl)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sterile syringes and needles

Procedure:

-

Note: It is recommended to prepare the this compound solution fresh before each use as it can be unstable in solution.[1]

-

Calculate the required amount of this compound based on the number of mice and the desired dose (e.g., 20 mg/kg).

-

Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of 30% Solutol solution to the tube to achieve the final desired concentration.

-

Vortex the tube vigorously until the this compound is completely dissolved. The solution should be clear.

-

Draw the solution into sterile syringes for intraperitoneal injection.

Protocol 2: Xenograft Mouse Model and this compound Treatment

Materials:

-

8-week-old female NSG mice

-

Cancer cell lines (e.g., HCC1395, PEO-1) cultured in appropriate media

-

Matrigel (optional, can be mixed with cells to promote tumor growth)

-

Sterile PBS

-

Trypsin-EDTA

-

Hemocytometer or automated cell counter

-

Sterile syringes and needles for cell injection and drug administration

-

Calipers for tumor measurement

-

Anesthesia (e.g., isoflurane)

-

This compound solution (prepared as in Protocol 1)

-

Vehicle control (30% Solutol in saline)

Procedure:

-

Cell Preparation: a. Culture the selected cancer cell line to ~80-90% confluency. b. Trypsinize the cells, collect them, and wash with sterile PBS. c. Count the cells and resuspend them in sterile PBS or a mixture of PBS and Matrigel at the desired concentration (e.g., 8-10 million cells per 100 µL).[5]

-

Tumor Implantation: a. Anesthetize the mice. b. Inject the cell suspension (e.g., 100 µL) subcutaneously into the flank of each mouse.

-

Tumor Growth Monitoring: a. Allow the tumors to grow to a palpable size (e.g., ~70-90 mm³).[5] b. Measure the tumor volume regularly (e.g., every 2-3 days) using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

Randomization and Treatment: a. Once tumors reach the desired average size, randomize the mice into treatment and control groups (n=6 per group is a common practice).[5] b. Administer this compound (e.g., 20 mg/kg) or vehicle control via intraperitoneal injection once daily for the specified duration (e.g., 14 days).[5]

-

Monitoring: a. Monitor the body weight of the mice daily to assess toxicity.[5] b. Observe the mice for any signs of pain or distress.[5] c. Continue to measure tumor volume throughout the treatment period.

-

Endpoint and Analysis: a. At the end of the study, euthanize the mice according to approved institutional protocols. b. Excise the tumors, weigh them, and process them for further analysis (e.g., histology, western blotting, PAR level analysis).[5]

Protocol 3: Pharmacodynamic Analysis of PARG Inhibition in Tumors

Materials:

-

Tumor samples from vehicle- and this compound-treated mice

-

Lysis buffer

-

Protein quantification assay (e.g., BCA)

-

Dot blot apparatus

-

Nitrocellulose membrane

-

Anti-PAR antibody

-

Secondary antibody conjugated to HRP

-

Chemiluminescence substrate

Procedure:

-

Sample Collection: a. Excise tumors from mice at various time points after a single dose of this compound (e.g., 0, 2, 4, 8, 24, 48, 72 hours) to assess the duration of PARG inhibition.[5]

-

Protein Extraction: a. Homogenize the tumor tissue in lysis buffer and quantify the protein concentration.

-

Dot Blotting: a. Spot equal amounts of protein lysate onto a nitrocellulose membrane using a dot blot apparatus. b. Allow the membrane to dry completely.

-

Immunoblotting: a. Block the membrane with a suitable blocking buffer. b. Incubate the membrane with a primary antibody against PAR. c. Wash the membrane and incubate with an HRP-conjugated secondary antibody. d. Develop the blot using a chemiluminescence substrate and image the results. e. An increase in the dot blot signal in this compound-treated samples compared to vehicle-treated samples indicates the accumulation of PAR and successful PARG inhibition.

Experimental Workflow

The following diagram outlines the general workflow for conducting a xenograft study with this compound.

Caption: A typical workflow for evaluating the efficacy of this compound in a xenograft mouse model.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Targeting dePARylation selectively suppresses DNA repair-defective and PARP inhibitor-resistant malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. Targeting dePARylation for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. COH-34 | poly(ADP-ribose) glycohydrolase (PARG) inhibitor | 906439-72-3 | InvivoChem [invivochem.com]

Application Note: Determining the Optimal Concentration of COH34 for In Vitro Assays

Audience: Researchers, scientists, and drug development professionals.

Abstract This document provides a comprehensive guide for determining the optimal in vitro concentration of COH34, a novel and potent small molecule inhibitor of MEK1/2 kinases. The optimal concentration is critical for ensuring maximal target inhibition while minimizing off-target effects and cytotoxicity. We provide detailed protocols for two key experiments: a cell viability assay to assess cytotoxicity and a Western blot assay to measure target engagement by quantifying the phosphorylation of ERK1/2, a direct downstream substrate of MEK1/2.

Introduction

The Ras-Raf-MEK-ERK (MAPK) signaling pathway is a critical regulator of fundamental cellular processes, including proliferation, differentiation, survival, and migration. Dysregulation of this pathway is a hallmark of many human cancers, making its components, particularly MEK1 and MEK2, attractive targets for therapeutic intervention. This compound is a novel, highly selective, ATP-non-competitive inhibitor of MEK1/2.

Establishing the correct concentration of this compound for in vitro experiments is a crucial first step in its preclinical evaluation. An ideal concentration will effectively inhibit MEK1/2 activity, leading to a measurable downstream effect (decreased ERK phosphorylation), without inducing significant cell death, which could confound experimental results. This application note outlines a systematic approach to determine the optimal concentration range for this compound.

Signaling Pathway and Experimental Rationale

This compound exerts its effect by binding to MEK1/2 and preventing the phosphorylation of its downstream targets, ERK1/2. The efficacy of this compound can thus be measured by assessing the phosphorylation status of ERK1/2. The overall experimental goal is to identify a concentration window that provides potent target inhibition (low IC50 for p-ERK1/2 reduction) and low cytotoxicity (high IC50 for viability).

Experimental Workflow

The process involves treating cultured cells with a range of this compound concentrations and then performing parallel assays to measure cell viability and target inhibition.

Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol determines the concentration of this compound that is cytotoxic to cells. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[1][2][3]

Materials:

-

Cancer cell line of interest (e.g., A375, HCT116)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well tissue culture plates

-

This compound stock solution (e.g., 10 mM in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in PBS.

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).[1]

-

Microplate reader (absorbance at 570 nm).[1]

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of complete medium.[1][4] Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Preparation: Prepare serial dilutions of this compound in culture medium. A common range to start with is 0.1 nM to 100 µM.[5] Include a vehicle control (DMSO) and a no-treatment control.

-

Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or controls.

-

Incubation: Incubate the plate for a desired period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[1][3]

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[4] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[1]

-

Data Analysis: Subtract the background absorbance, normalize the data to the vehicle control, and plot the percentage of cell viability against the log of this compound concentration. Use non-linear regression to calculate the IC50 value.

Protocol 2: Target Engagement Assessment by Western Blot

This protocol measures the inhibition of MEK1/2 activity by quantifying the levels of phosphorylated ERK1/2 (p-ERK1/2).

Materials:

-

6-well tissue culture plates

-

This compound stock solution

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.[6]

-

BCA Protein Assay Kit

-

SDS-PAGE equipment and reagents

-

PVDF membrane.[7]

-